molecular formula C26H30ClNO4 B1662390 Indomethacin heptyl ester

Indomethacin heptyl ester

Cat. No.: B1662390
M. Wt: 456.0 g/mol
InChI Key: PYBCHCVNKGZCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indomethacin heptyl ester is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily recognized for its potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This compound has been studied for its enhanced selectivity and efficacy compared to its parent compound, making it a valuable subject in pharmaceutical research .

Mechanism of Action

Target of Action

Indomethacin heptyl ester is a potent inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins , which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . The compound shows enhanced selectivity for COX-2, being more than 1700 times more potent as an inhibitor of COX-2 than COX-1 .

Biochemical Pathways

By inhibiting COX-2, this compound disrupts the arachidonic acid (AA) pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. By blocking this pathway, this compound reduces the production of these inflammatory mediators .

Pharmacokinetics

Indomethacin is known to be rapidly and completely absorbed following oral administration, with peak plasma concentrations achieved within 1 to 2 hours . It is also known to bind extensively to plasma proteins, particularly albumin . These properties may also apply to this compound, but further studies would be needed to confirm this.

Result of Action

The primary result of this compound’s action is a reduction in inflammation and pain. This is due to its inhibition of prostaglandin synthesis via COX-2 inhibition . Prostaglandins are involved in the mediation of inflammation and pain, so their reduction leads to alleviation of these symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indomethacin heptyl ester typically involves esterification of indomethacin with heptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process involves heating indomethacin with heptanol in the presence of the catalyst, followed by purification steps to isolate the ester product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Indomethacin heptyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Indomethacin heptyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Indomethacin heptyl ester stands out due to its derivation from indomethacin, offering a unique balance of efficacy and selectivity in COX-2 inhibition.

Properties

IUPAC Name

heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBCHCVNKGZCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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